Diazinon

Beschreibung

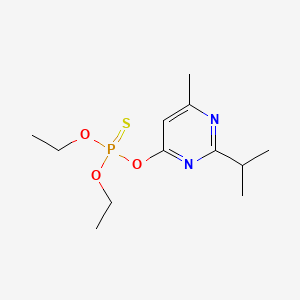

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethoxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIVAFMUCKRCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2O3PS, Array | |

| Record name | DIAZINON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZINON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020407 | |

| Record name | Diazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; light to dark brown. Sinks in water. Commercial solutions can contain ethanol/xylene/acetone with a flash point in the range 82-105 °F., Colorless liquid with a faint ester-like odor. [insecticide]; [NIOSH], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TECHNICAL-GRADE PRODUCT: PALE YELLOW-TO-DARK BROWN., Colorless liquid with a faint ester-like odor., Colorless liquid with a faint ester-like odor. [insecticide] [Note: Technical grade is pale to dark brown.] | |

| Record name | DIAZINON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazinon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diazinon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIAZINON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZINON® | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/356 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazinon | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes >248 °F (NTP, 1992), BP: 125 °C at 1 mm Hg, decomposes, Decomposes | |

| Record name | DIAZINON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZINON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZINON® | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/356 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazinon | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

82 to 105 °F (commercial solutions) (NTP, 1992), 104.4 °C c.c., 180 °F | |

| Record name | DIAZINON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZINON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZINON® | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/356 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazinon | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Completely miscible with common organic solvents, e.g. ethers, alcohols, benzene, toluene, hexane, cyclohexane, dichloromethane, acetone, petroleum oils., Freely soluble in ketones, Solubility in water: 0.004% at 20 °C, Solubility in water: 60 mg/L at 20 °C, In water, 40 mg/L at 25 °C, 0.04 mg/mL at 25 °C, Solubility in water, mg/l at 20 °C: 60 (practically insoluble), 0.004% | |

| Record name | DIAZINON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZINON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diazinon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIAZINON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diazinon | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.117 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.116-1.118 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.12 | |

| Record name | DIAZINON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZINON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZINON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZINON® | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/356 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazinon | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0001 mmHg (NIOSH, 2023), 0.0001 [mmHg], 9.01X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0001 mmHg | |

| Record name | DIAZINON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazinon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIAZINON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZINON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZINON® | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/356 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazinon | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0181.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless oil, Clear, colorless liquid | |

CAS No. |

333-41-5 | |

| Record name | DIAZINON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazinon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazinon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimpylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diazinon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazinon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMPYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUS1M1Q929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAZINON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diazinon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIAZINON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZINON® | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/356 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

< 25 °C | |

| Record name | Diazinon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Diazinon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of acetylcholinesterase (AChE) by the organophosphate insecticide diazinon. It details the metabolic activation, the kinetics of enzyme inhibition, and the experimental protocols used to characterize this interaction.

Executive Summary

This compound, a widely used organophosphorus insecticide, is not a potent inhibitor of acetylcholinesterase (AChE) in its parent form. Its toxicity is primarily due to its metabolic bioactivation to diazoxon, a highly potent AChE inhibitor. This conversion is predominantly carried out by cytochrome P450 (CYP450) monooxygenases in the liver. Diazoxon irreversibly inhibits AChE by phosphorylating a critical serine residue in the enzyme's active site. This leads to the accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, resulting in a state of continuous neuronal stimulation known as a cholinergic crisis, which underlies the clinical signs of poisoning.

Metabolic Activation of this compound

This compound is a phosphorothioate, characterized by a sulfur atom double-bonded to the phosphorus atom (P=S). In this form, its ability to inhibit AChE is limited. The primary mechanism of its toxicity involves the in vivo oxidative desulfuration to its oxygen analog, diazoxon (P=O).[1][2] This metabolic conversion is a critical activation step.

The biotransformation of this compound to diazoxon is primarily catalyzed by a suite of cytochrome P450 enzymes located in the liver.[3] In humans, the key isozymes involved in this activation are CYP2C19, CYP3A4, and CYP2B6.[3] In rats, the analogous enzymes are CYP2C11, CYP3A2, and CYP2B1/2.[4] The efficiency of this conversion can vary between species and individuals, contributing to differences in susceptibility to this compound toxicity.

Simultaneously, detoxification pathways exist that metabolize both this compound and diazoxon to less toxic products, such as 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP).[5]

Figure 1: Metabolic pathways of this compound.

Mechanism of Acetylcholinesterase Inhibition

The primary target of diazoxon is acetylcholinesterase, a serine hydrolase crucial for the termination of nerve impulses at cholinergic synapses. AChE breaks down acetylcholine into choline and acetic acid.[6]

The mechanism of inhibition by diazoxon is a covalent modification of the AChE active site. The phosphorus atom of diazoxon is electrophilic and reacts with the nucleophilic hydroxyl group of a specific serine residue (Ser203 in human AChE) within the enzyme's catalytic triad.[7] This reaction results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.[7][8]

This phosphorylation is considered practically irreversible. The process of "aging" can further strengthen the bond between the organophosphate and the enzyme, making reactivation by antidotes like oximes more difficult.[7] The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing hyperstimulation of muscarinic and nicotinic receptors. This results in the characteristic signs and symptoms of organophosphate poisoning.[9]

Figure 2: Mechanism of AChE inhibition by diazoxon.

Quantitative Data on AChE Inhibition

The inhibitory potency of this compound and its active metabolite, diazoxon, against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values from the literature.

| Compound | Species | Enzyme Source | IC50 (µM) | Reference(s) |

| This compound | Human | Recombinant AChE | 14.26 | [5] |

| This compound | Human | Red Blood Cell AChE | 24.45 | [10] |

| This compound | Rat | AChE | 14.66 | [5] |

| Diazoxon | Human | Recombinant AChE | 0.0440 | [5] |

| Diazoxon | Rat | AChE | 0.0515 | [5] |

These data clearly demonstrate that diazoxon is a significantly more potent inhibitor of AChE than its parent compound, this compound, with IC50 values several orders of magnitude lower.

Experimental Protocols

The most common method for determining AChE activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.[11][12]

Principle of the Ellman's Method

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine and acetate. The sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.[1] The rate of color development is directly proportional to the AChE activity.

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light at 4°C.

-

Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

-

AChE Solution (e.g., 1 U/mL): Prepare a stock solution of acetylcholinesterase and dilute to the desired working concentration with phosphate buffer immediately before use. Keep on ice.

-

Inhibitor Solutions: Dissolve test compounds (e.g., this compound, diazoxon) in a suitable solvent like DMSO to create a high-concentration stock solution. Perform serial dilutions in phosphate buffer to obtain the desired final concentrations for the assay. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1%) to avoid interfering with enzyme activity.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL deionized water (or solvent) + 10 µL DTNB + 10 µL deionized water.

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction. To the blank well, add 10 µL of deionized water. The final volume in each well will be 180 µL.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

Figure 3: Experimental workflow for an AChE inhibition assay.

Conclusion

The inhibition of acetylcholinesterase by this compound is a classic example of lethal synthesis, where a relatively non-toxic parent compound is metabolically converted to a highly potent inhibitor. A thorough understanding of this mechanism, including the specific CYP450 enzymes involved in bioactivation and the kinetics of AChE inhibition by diazoxon, is crucial for risk assessment, the development of biomarkers of exposure, and the design of effective therapeutic interventions for organophosphate poisoning. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these and other AChE inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the cytochrome P450 isoenzymes involved in the metabolism of this compound in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically based kinetic modelling based prediction of in vivo rat and human acetylcholinesterase (AChE) inhibition upon exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hamiyanekeshavarzi.ir [hamiyanekeshavarzi.ir]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical and Physical Properties of Pure Diazinon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of pure diazinon. The information is curated for professionals in research, science, and drug development who require detailed data on this organophosphate insecticide.

General Information

This compound, a thiophosphoric acid ester, is a non-systemic organophosphate insecticide developed in 1952.[1] Pure this compound presents as a colorless and nearly odorless oil.[2][3] The technical grade, however, is an amber to brown liquid with a faint ester-like scent.[2][3] It has been widely used in agriculture to control a variety of sucking and chewing insects and mites on numerous crops.[4]

Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical properties of pure this compound.

Table 1: General and Physical Properties of Pure this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₁N₂O₃PS | [4][5] |

| Molecular Weight | 304.3 g/mol | [2][5] |

| Physical State | Viscous liquid | [6] |

| Color | Colorless | [2][6][7] |

| Odor | Faint ester-like | [1][6][7] |

| Boiling Point | 83-84 °C at 0.0002 mmHg (26.6 mPa); 125 °C at 0.001 mmHg (133 mPa); Decomposes above 120 °C | [5][6][8] |

| Melting Point | Decomposes above 120 °C | [9] |

| Density | 1.116-1.118 g/cm³ at 20 °C | [1][5][8] |

| Vapor Pressure | 1.40 x 10⁻⁴ mmHg at 20 °C; 8.4 x 10⁻⁵ mmHg at 20 °C; 2.8 x 10⁻⁴ mmHg at 25 °C | [2][6] |

| Refractive Index (n_D^20) | 1.4978-1.4981 | [6][8] |

Table 2: Solubility and Partition Coefficients of Pure this compound

| Property | Value | References |

| Water Solubility | 40 mg/L at 20 °C; 60 mg/L at 20 °C | [1][2][4][5][6][8][10] |

| Solvent Solubility | Completely miscible in acetone, benzene, ethanol, toluene, xylene, and soluble in petroleum oils. | [2][6][8] |

| Octanol-Water Partition Coefficient (log K_ow) | 3.3, 3.81, 3.40 | [1][2][5][6][10] |

| Henry's Law Constant | 1.4 x 10⁻⁶ atm·m³/mol to 1.13 x 10⁻⁷ atm·m³/mol | [2][10] |

| Soil Sorption Coefficient (K_oc) | Ranges from 40 to 854 L/kg | [2] |

| pKa | 2.6 | [11] |

Stability and Degradation

This compound's stability is significantly influenced by environmental conditions such as pH, temperature, and microbial activity.

-

Hydrolysis : this compound is susceptible to hydrolysis, particularly in acidic conditions.[2] The hydrolysis rate is slower in neutral and alkaline media.[8] The half-life of this compound in water is 12 days at pH 5, 138 days at pH 7, and 40 days at pH 9.[2][6] The primary degradation product of hydrolysis is diazoxon, which is then rapidly hydrolyzed to oxypyrimidine.[2]

-

Photolysis : this compound is stable to photolysis in water.[2] However, on soil surfaces, photolysis can be a significant degradation pathway, with an estimated half-life of 17.3 to 37.4 hours.[2] In the atmosphere, this compound is transformed into the more potent cholinesterase inhibitor, diazoxon, with an estimated half-life of 4 hours.[2][12]

-

Microbial Degradation : The primary route of this compound dissipation from the environment is through microbial degradation in soils.[2] The aerobic soil metabolism half-life is approximately 37 to 38 days.[2]

-

Thermal Stability : this compound decomposes at temperatures above 120°C.[6][8][9]

Experimental Protocols and Analytical Methods

While specific, detailed experimental protocols for determining the physicochemical properties of this compound are not extensively available in the provided search results, general analytical methods have been cited. Formulated this compound products can be analyzed by first cleaning up the sample using column chromatography to remove basic impurities, followed by titration with perchloric acid in acetic acid.[8] Gas-liquid chromatography is also a common method for the analysis of this compound and its residues in various matrices like soil and water.[8]

Mechanism of Action and Metabolism

This compound functions as an acetylcholinesterase (AChE) inhibitor.[1] Upon entering an organism, it undergoes metabolic activation to its oxygen analog, diazoxon, which is a more potent inhibitor of AChE.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the nervous system, resulting in toxicity.[1][2]

The metabolism of this compound primarily occurs in the liver and involves several key transformations. The initial and most critical step is the oxidative desulfurization to form diazoxon, catalyzed by cytochrome P450 enzymes.[13][14] Diazoxon and this compound are then hydrolyzed to form 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP), diethylthiophosphate (DETP), and diethylphosphate (DEP), which are less toxic and are excreted.[2][13]

Environmental Fate

The environmental fate of this compound is a complex process involving multiple degradation pathways that vary depending on the environmental compartment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Technical Fact Sheet [npic.orst.edu]

- 3. nj.gov [nj.gov]

- 4. This compound in freshwater and marine water [waterquality.gov.au]

- 5. epa.gov [epa.gov]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound (EHC 198, 1998) [inchem.org]

- 9. This compound CAS#: 333-41-5 [m.chemicalbook.com]

- 10. canada.ca [canada.ca]

- 11. This compound | C12H21N2O3PS | CID 3017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Background Information for this compound - Interaction Profile for: Atrazine, Deethylatrazine, this compound, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Metabolism of insecticide this compound by Cunninghamella elegans ATCC36112 - PMC [pmc.ncbi.nlm.nih.gov]

Diazinon Metabolism: A Comparative Analysis of Mammalian and Insect Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diazinon, an organophosphate insecticide, has been extensively used in agriculture and public health for decades. Its efficacy is intrinsically linked to its metabolic activation within the target organism, while its toxicity in non-target species, including mammals, is determined by the balance between this activation and subsequent detoxification pathways. Understanding the nuances of this compound metabolism in both mammals and insects is therefore crucial for assessing its selective toxicity, developing safer pesticides, and managing resistance. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in these two distinct biological systems, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Core Metabolic Pathways

The metabolism of this compound is primarily a two-phase process. Phase I reactions, predominantly mediated by cytochrome P450 (CYP) monooxygenases, introduce or expose functional groups, leading to either bioactivation or detoxification. Phase II reactions, mainly involving glutathione S-transferases (GSTs), conjugate the modified compounds with endogenous molecules to facilitate their excretion.

Mammalian Metabolism

In mammals, the liver is the primary site of this compound metabolism. The key pathways are:

-

Oxidative Desulfuration (Bioactivation): The thiophosphate (P=S) moiety of this compound is oxidized to a phosphate (P=O) group, forming diazoxon. This conversion is a critical activation step, as diazoxon is a much more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity, than the parent compound.[1][2] This reaction is catalyzed by various CYP isozymes.[1][3][4]

-

Oxidative Dearylation (Detoxification): The ester bond linking the pyrimidinyl group to the phosphorus atom is cleaved, resulting in the formation of 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) and diethylthiophosphoric acid (DETP).[3][5] This is a major detoxification pathway, as it breaks down the toxic organophosphate structure. This reaction is also mediated by CYP enzymes.[3][5]

-

Glutathione Conjugation (Detoxification): this compound can be directly conjugated with glutathione (GSH) in a reaction catalyzed by GSTs. This process involves the cleavage of the aryl-phosphate bond and the formation of a pyrimidinyl-glutathione conjugate, leading to the formation of diethylthiophosphoric acid.[6] This is another significant detoxification route.

Insect Metabolism

Insects also employ CYP and GST enzymes to metabolize this compound, and the efficiency of these pathways is a key determinant of insecticide resistance.[7][8] The primary metabolic routes are analogous to those in mammals:

-

Oxidative Desulfuration (Bioactivation): Similar to mammals, insects convert this compound to the more toxic diazoxon via CYP-mediated oxidation.[9] The rate of this activation can influence the susceptibility of the insect to the insecticide.

-

Hydrolysis/Dearylation (Detoxification): Insect esterases and CYPs can hydrolyze the ester linkage, leading to the formation of IMHP.[10]

-

Glutathione Conjugation (Detoxification): GSTs play a crucial role in this compound detoxification in many insect species by catalyzing its conjugation with GSH.[11][12] Elevated GST activity is a common mechanism of resistance.[12]

Quantitative Data on this compound Metabolism

The kinetic parameters of the enzymes involved in this compound metabolism provide a quantitative basis for comparing the metabolic capacities of different species.

Table 1: Cytochrome P450-Mediated Metabolism of this compound in Mammals (Human and Rat)

| Species | Enzyme/System | Reaction | Substrate | Km (µM) | Vmax (nmol/min/mg protein or nmol P450) | Reference |

| Human | Liver Microsomes | Desulfuration (to Diazoxon) | This compound | 45 | 766 (pmol/min/mg protein) | [5] |

| Human | Liver Microsomes | Dearylation (to IMHP) | This compound | 28 | 1186 (pmol/min/mg protein) | [5] |

| Human | Recombinant CYP1A1 | Desulfuration (to Diazoxon) | This compound | 3.05 | 2.35 | [3][13] |

| Human | Recombinant CYP2B6 | Desulfuration (to Diazoxon) | This compound | 14.83 | 5.44 | [3][13] |

| Human | Recombinant CYP2C19 | Desulfuration (to Diazoxon) | This compound | 7.74 | 4.14 | [3][13] |

| Human | Recombinant CYP2C19 | Dearylation (to IMHP) | This compound | 5.04 | 5.58 | [3][13] |

| Rat | Liver Microsomes | Desulfuration & Dearylation | This compound | - | - | [1] |

| Rat | Recombinant CYP2B1/2 | Desulfuration (to Diazoxon) | This compound | - | - | [1] |

| Rat | Recombinant CYP2C11 | Desulfuration & Dearylation | This compound | - | - | [1] |

| Rat | Recombinant CYP3A2 | Desulfuration & Dearylation | This compound | - | - | [1] |

Note: Vmax units vary between studies and are specified where available. Some studies did not report specific Km and Vmax values but identified the contributing enzymes.

Table 2: Glutathione S-Transferase-Mediated Metabolism of this compound in Insects

| Insect Species | Enzyme | Reaction | Substrate | Specific Activity | Reference |

| Silkworm (Bombyx mori) | bmGSTu2 | Glutathione Conjugation | This compound | Metabolizes this compound | [11][12] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is a general procedure for assessing the metabolism of this compound using mammalian liver microsomes.

-

Microsome Preparation: Liver microsomes are prepared from fresh or frozen liver tissue by differential centrifugation.[10][14] The tissue is homogenized in a buffer solution, and the homogenate is centrifuged at low speed to remove cell debris and nuclei. The resulting supernatant is then ultracentrifuged to pellet the microsomes, which are resuspended in a suitable buffer and stored at -80°C.[14][15]

-

Incubation Mixture: A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations to determine kinetics), and a buffer solution (e.g., 100 mM phosphate buffer, pH 7.4).[15]

-

Reaction Initiation: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a pre-determined concentration of NADPH.[15]

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., up to 60 minutes), with gentle agitation.[15]

-

Reaction Termination: The reaction is stopped by adding an organic solvent such as acetonitrile or ethyl acetate, which also serves to precipitate the proteins.[15]

-

Sample Processing and Analysis: The mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is then collected, concentrated, and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the metabolites.[16][17][18]

Analysis of this compound and its Metabolites by HPLC

HPLC is a common technique for separating and quantifying this compound and its metabolites.

-

Sample Preparation: Biological samples (e.g., plasma, urine, or microsomal incubation mixtures) are subjected to solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.[16][19] The analytes are then eluted with an organic solvent like methanol or acetonitrile.[16]

-

Chromatographic Conditions: A reversed-phase C18 column is typically used for separation.[16][19] A gradient elution program with a mobile phase consisting of acetonitrile and water (often acidified) is employed to separate this compound, diazoxon, and IMHP.[16][19]

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the compounds of interest (e.g., 254-280 nm).[16][19]

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compounds.[16]

Expression and Purification of Recombinant Insect Glutathione S-Transferases

This protocol outlines the general steps for producing and isolating specific insect GSTs for in vitro studies.

-

Cloning: The cDNA encoding the GST of interest is cloned into an expression vector, often with a tag (e.g., GST-tag or His-tag) to facilitate purification.[20][21]

-

Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced by adding an inducer like IPTG.[20][22]

-

Cell Lysis and Protein Extraction: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization to release the cellular contents, including the recombinant protein.[22][23]

-

Purification: The recombinant GST is purified from the cell lysate using affinity chromatography. For GST-tagged proteins, a glutathione-agarose resin is used.[23] For His-tagged proteins, a nickel-NTA resin is employed.[22]

-

Characterization: The purified protein is analyzed by SDS-PAGE to confirm its purity and size. The concentration is determined using a protein assay like the Bradford or BCA assay.[22] The enzymatic activity of the purified GST is then characterized using specific substrates.

Acetylcholinesterase Inhibition Assay

This assay is used to determine the inhibitory potency of this compound's active metabolite, diazoxon.

-

Enzyme and Substrate Preparation: A source of acetylcholinesterase (e.g., from electric eel or recombinant human AChE) and the substrate acetylthiocholine are prepared in a suitable buffer.[24][25][26]

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (diazoxon) for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine.[27]

-

Detection: The rate of the reaction is measured by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm (Ellman's method).[25][26]

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

Visualization of Metabolic Pathways and Experimental Workflows

Mammalian Metabolic Pathway of this compound

Caption: Mammalian metabolic pathways of this compound.

Insect Metabolic Pathway of this compound

Caption: Insect metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

Caption: General workflow for in vitro this compound metabolism.

Conclusion

The metabolic fate of this compound is a complex interplay of bioactivation and detoxification reactions that differ quantitatively, and to some extent qualitatively, between mammals and insects. In mammals, a diverse array of CYP450 isozymes contributes to both the formation of the toxic diazoxon and its detoxification to IMHP. In insects, while the same general pathways exist, the specific enzymes and their efficiencies can vary significantly, leading to differences in susceptibility and the development of resistance. This guide has provided a consolidated overview of the current understanding of these pathways, supported by available quantitative data and experimental methodologies. Further research, particularly in characterizing the specific insect enzymes involved in this compound metabolism and their kinetic properties, will be invaluable for the development of more selective and sustainable insect control strategies.

References

- 1. Identification of the cytochrome P450 isoenzymes involved in the metabolism of this compound in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of biotransformation in the this compound-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, chlorpyrifos and parathion are metabolised by multiple cytochromes P450 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of chlorpyrifos and this compound by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Analysis of glutathione-S-transferases from larvae of Galleria mellonella (Lepidoptera, Pyralidae) with potential alkaloid detoxification function [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Characterisation of a this compound-metabolising glutathione S-transferase in the silkworm Bombyx mori by X-ray crystallography and genome editing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. academic.oup.com [academic.oup.com]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Determination of this compound, chlorpyrifos, and their metabolites in rat plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expression and purification of (GST-tagged) (Kai) proteins [protocols.io]

- 21. Purification, molecular cloning and heterologous expression of a glutathione S-transferase involved in insecticide resistance from the rice brown planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Differential acetylcholinesterase inhibition of chlorpyrifos, this compound and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Diazinon: An In-depth Technical Guide to its Environmental Fate and Transport in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazinon, an organophosphate insecticide, has been widely used in agriculture and residential settings for decades to control a broad spectrum of insect pests. Despite its effectiveness, concerns over its environmental persistence, transport, and potential impact on non-target organisms have led to increased scrutiny and regulatory restrictions. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil and water systems. It is intended to serve as a resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of agrochemicals.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its intrinsic physicochemical properties. These properties influence its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes. A summary of key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Interpretation | Reference(s) |

| Molecular Weight ( g/mol ) | 304.3 | - | [1] |

| Water Solubility (mg/L at 20°C) | 40 - 60 | Moderately soluble | [1][2] |

| Vapor Pressure (mmHg at 20°C) | 1.4 x 10⁻⁴ | Moderately volatile | [1] |

| Henry's Law Constant (atm·m³/mol) | 9.3 x 10⁻⁷ - 1.4 x 10⁻⁶ | Low to moderate volatility from water or moist soil | [1][2] |

| Octanol-Water Partition Coefficient (Log Kow) | 3.3 - 3.81 | Moderate potential to bioaccumulate | [1][3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc; L/kg) | 40 - 854 (mean of 191) | Moderately mobile in soils with low organic matter | [1][4][5] |

Environmental Fate of this compound

The fate of this compound in the environment is a complex interplay of transport and transformation processes. Once released, it can be transported from the application site via runoff, leaching, and volatilization. Simultaneously, it undergoes degradation through chemical and biological pathways.

Degradation Pathways

This compound degrades in the environment through hydrolysis, photolysis, and microbial metabolism. These processes transform the parent compound into various metabolites, with diazoxon and 2-isopropyl-6-methyl-4-hydroxypyrimidine (oxypyrimidine) being the most significant. Diazoxon is a more potent cholinesterase inhibitor than this compound itself, while oxypyrimidine is more mobile and persistent in the environment.[1][4]

1. Hydrolysis: Hydrolysis is a major degradation pathway for this compound, particularly in acidic and alkaline aquatic environments.[1] The ester linkage of the molecule is cleaved, yielding oxypyrimidine and diethyl thiophosphate.[6] The rate of hydrolysis is highly dependent on pH and temperature. In sterile water at pH 5, the half-life of this compound is approximately 12 days, while at pH 7, it increases to 138 days.[1] Warmer temperatures also accelerate hydrolysis.[1]

2. Photolysis: this compound can be degraded by sunlight, a process known as photolysis. On soil surfaces, photolysis can be a significant dissipation route, with estimated half-lives ranging from 17.3 to 37.4 hours.[1] In water, this compound is relatively stable to direct photolysis.[1] However, indirect photolysis, mediated by substances present in natural waters, can contribute to its degradation.[7] Photolysis can also lead to the formation of diazoxon.[4]

3. Microbial Degradation: Microorganisms in soil and water play a crucial role in the breakdown of this compound.[5][8] This is considered the primary route of dissipation in many environments.[1] Numerous bacterial and fungal species have been identified that can utilize this compound as a source of carbon and phosphorus.[8] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the presence of a microbial population adapted to this compound.[5] Aerobic conditions generally favor faster degradation than anaerobic conditions.[6]

Half-life in Soil and Water

The persistence of this compound in the environment is often expressed in terms of its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound varies widely depending on environmental conditions.

Table 2: Half-life of this compound in Soil and Water

| Environment | Condition | Half-life | Reference(s) |

| Soil | Aerobic | 21 - 103 days | [1] |

| Anaerobic | Slightly persistent (e.g., 34 days) | [2] | |

| Sandy Loam (pH 5.4) | 37 days | [1] | |

| Sandy Loam (pH 7.8) | 39 days | [1] | |

| Clay Loam (pH 7) | 124 days | [4] | |

| Water | Sterile, pH 5 | 12 days | [1] |

| Sterile, pH 7 | 138 days | [1] | |

| River Water (summer) | 39 days | [7] | |

| Aquatic Environment (aerobic) | 3 - 15 days | [2] |

Environmental Transport of this compound

The movement of this compound from its point of application is a key factor in its potential to contaminate non-target areas, including surface and groundwater.

Transport in Soil

1. Adsorption and Leaching: The mobility of this compound in soil is primarily controlled by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a measure of this tendency. With a mean Koc of 191 L/kg, this compound is considered moderately mobile in soils with low organic matter content (<3%).[4] In soils with higher organic matter, it is more strongly adsorbed and less mobile.[4] Due to its moderate mobility, this compound has the potential to leach through the soil profile and contaminate groundwater, although it is typically detected at shallow depths.[1][9] Its major degradation product, oxypyrimidine, is more mobile and poses a greater concern for groundwater contamination.[1]

2. Volatilization: this compound has a moderate vapor pressure, indicating a potential for volatilization from soil and plant surfaces.[1] While its Henry's Law constant suggests low to moderate volatility from water, studies have shown that a significant portion of applied this compound can be lost to the atmosphere through volatilization, especially from moist surfaces.[1][4]

Transport in Water

1. Runoff: this compound can be transported from agricultural and urban areas to surface water bodies via runoff.[4] This is a significant pathway for the contamination of rivers, lakes, and streams, particularly after rainfall events following pesticide application.

2. Atmospheric Deposition: Once volatilized, this compound can be transported in the atmosphere and subsequently deposited back to land and water surfaces through wet (rain, fog) and dry deposition.[5] this compound has been detected in rain and fog, indicating that atmospheric transport can contribute to its widespread distribution.[1]

Experimental Protocols

The determination of the environmental fate of this compound relies on standardized and validated experimental methodologies. Below are summaries of key experimental protocols.

Soil Adsorption/Desorption: Batch Equilibrium Method (OECD 106)

This method is used to determine the soil adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of a chemical.

Methodology:

-

Soil Selection: A minimum of five different soil types with varying physicochemical properties (e.g., organic carbon content, pH, texture) are selected.

-

Test Substance Preparation: A solution of the test substance (e.g., ¹⁴C-labeled this compound) in a 0.01 M CaCl₂ solution is prepared at various concentrations.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours) to allow for adsorption to occur.

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of the test substance remaining in the aqueous phase is determined using an appropriate analytical technique (e.g., liquid scintillation counting for radiolabeled compounds, or HPLC/GC-MS for non-labeled compounds).

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd and Koc values are then calculated.

-

Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the mixture is re-equilibrated to determine the extent of desorption.

Aerobic Soil Metabolism (OECD 307)

This study is designed to determine the rate and pathway of degradation of a substance in soil under aerobic conditions.

Methodology:

-

Soil and Test Substance: Fresh, sieved soil is treated with the test substance (often ¹⁴C-labeled) at a concentration relevant to its agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of humidified air is passed through the incubation vessels.

-

Trapping of Volatiles: The effluent air is passed through traps containing solutions (e.g., ethylene glycol, ethanolamine) to capture volatile organic compounds and ¹⁴CO₂.

-

Sampling: Soil samples are collected at various time intervals over the study duration (typically up to 120 days).

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed to quantify the parent compound and its transformation products using techniques like HPLC with radiometric detection and/or LC-MS/MS. The amount of non-extractable (bound) residues and ¹⁴CO₂ is also determined.

-

Data Analysis: The dissipation half-life (DT50) of the parent compound and the formation and decline of major metabolites are calculated using kinetic models.

Analytical Methods for this compound in Soil and Water

The accurate quantification of this compound and its metabolites in environmental matrices is crucial for fate and transport studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound in Water:

-